Chlorobenzene-13C6
Overview
Description
Chlorobenzene-13C6, also known as this compound, is a useful research compound. Its molecular formula is C6H5Cl and its molecular weight is 118.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Detection and Analysis
Chlorobenzene-13C6 is extensively used in environmental science, particularly in detecting and analyzing the degradation of monochlorobenzene (MCB) under anaerobic conditions. In research by Nijenhuis et al. (2007), [13C6]-MCB was utilized to demonstrate its incorporation into microbial biomass in an anoxic aquifer, indicating anaerobic mineralization of MCB. This method can be applied to various organic groundwater contaminants using carbon (13C) as well as other stable isotope tracers, like nitrogen (15N), for direct and sensitive detection of biodegradation (Nijenhuis, Stelzer, Kästner, & Richnow, 2007).
Formation of Chlorinated Compounds
This compound plays a role in studying the formation of chlorinated compounds. Schoonenboom et al. (1995) investigated the formation of chlorophenols and chlorobenzenes from benzene, using a mixture of 12C/13C benzene, which confirmed that these compounds are formed directly from benzene without fragmentation and recombination. This research aids in understanding the thermodynamics of benzene chlorination and formation of chlorophenols (Schoonenboom, Baints, Olie, & Govers, 1995).
Bioremediation and Microbial Degradation
This compound is also significant in bioremediation studies. Zhang Chao-zheng (2009) isolated a chlorobenzene-degrading bacterium, demonstrating its potential in the bioremediation of chlorobenzene-contaminated land. This bacterium could degrade chlorobenzene significantly within 24 hours, highlighting the potential for environmental cleanup applications (Zhang Chao-zheng, 2009).
Chemical Synthesis and Characterization
This compound is used in chemical synthesis and characterization. Chen Da-zhou (2011) used chlorobenzene and 13C-chloral as raw materials to generate 13C1-DDT, a product characterized by various spectroscopic techniques, demonstrating its high chemical purity and isotopic abundance. This synthesis highlights the application of this compound in producing isotope-labeled compounds for use as standards in various research and industrial applications (Chen Da-zhou, 2011).
Sensing Technology
In the field of sensing technology, this compound is instrumental. Wang et al. (2022) developed a UiO-66 three-dimensional photonic crystal (3D PC) optical sensor for efficient detection of C6H5Cl vapor. The sensor demonstrated high sensitivity, selectivity, and rapid response times, making it a potential tool for environmental monitoring and protection (Wang, Z. Wang, Gao, Yuan, Liu, Yan, & Chen, 2022).
Mechanism of Action
Target of Action
Chlorobenzene-13C6 is a variant of chlorobenzene where all the carbon atoms are replaced with Carbon-13 isotopes . It’s primarily used in proteomics research . .
Mode of Action
It’s known that chlorobenzenes can be metabolized by certain bacteria . The initial activation of the chlorobenzene ring is carried out by a dioxygenase, forming cis-chlorobenzene dihydrodiol .
Biochemical Pathways
The biodegradation of chlorobenzene involves a modified ortho-pathway . In this pathway, the chlorobenzene ring is initially activated by the chlorobenzene dioxygenase to form cis-chlorobenzene dihydrodiol
Pharmacokinetics
It’s known that chlorobenzenes can be metabolized by certain bacteria .
Safety and Hazards
Chlorobenzene is a flammable liquid . It causes skin irritation and is harmful if inhaled . Long-term or repeated inhalation, ingestion, or skin contact may result in respiratory tract irritation, headache, kidney damage, or liver damage . Prolonged eye contact with Chlorobenzene may cause conjunctivitis (redness and inflammation of the eyes) .
Future Directions
Chlorobenzene pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system . Four challenges (unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies) have been identified, and corresponding suggestions have been proposed for the future development of research in the field .
Biochemical Analysis
Biochemical Properties
Chlorobenzene-13C6, like its parent compound chlorobenzene, is involved in biochemical reactions. In the degradation pathway of chlorobenzene, enzymes such as chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase play crucial roles . These enzymes transform chlorobenzene to 3-chlorocatechol .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that chlorobenzene and its derivatives can have significant impacts on cellular processes. For instance, the degradation products of chlorobenzene can influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into 3-chlorocatechol by the action of chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase . This transformation is part of the ortho-cleavage pathway, a common route for the degradation of chlorobenzene .
Temporal Effects in Laboratory Settings
The degradation of chlorobenzene, which this compound is a part of, has been extensively studied .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as chlorobenzene. The degradation of chlorobenzene involves a modified ortho-cleavage pathway .
Transport and Distribution
A putative transport protein, CbsX, has been identified in the degradation pathway of chlorobenzene .
Properties
IUPAC Name |
chloro(1,2,3,4,5,6-13C6)cyclohexatriene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583925 | |
Record name | 1-Chloro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-52-0 | |
Record name | 1-Chloro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Chlorobenzene-13C6 in the synthesis of labeled DNAN?
A1: this compound serves as the crucial starting material for synthesizing ,-labeled DNAN. The use of this compound, where all six carbon atoms are replaced with the stable isotope Carbon-13, allows researchers to track the fate of DNAN in the environment. This isotopic labeling enables sensitive detection and differentiation of the synthesized DNAN from naturally occurring DNAN in environmental samples. []
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